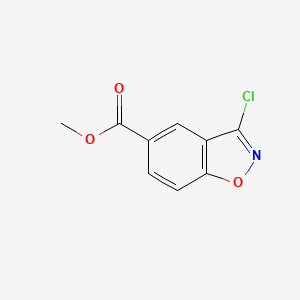

Methyl 3-chloro-1,2-benzoxazole-5-carboxylate

Description

Properties

IUPAC Name |

methyl 3-chloro-1,2-benzoxazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO3/c1-13-9(12)5-2-3-7-6(4-5)8(10)11-14-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBVPNGIPKWUCHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)ON=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-chloro-1,2-benzoxazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-chloro-2-nitrobenzaldehyde with hydroxylamine hydrochloride to form the isoxazole ring. This reaction is usually carried out in the presence of a base such as sodium acetate in an organic solvent like ethanol. The resulting intermediate is then esterified using methanol and a suitable acid catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-1,2-benzoxazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine or other reduced forms.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula : C10H8ClN O3

Molecular Weight : 229.63 g/mol

CAS Number : 16302-66-2

The compound features a benzoxazole ring with a carboxylate group and a chlorine substituent, which influences its reactivity and biological activity.

Medicinal Chemistry

Methyl 3-chloro-1,2-benzoxazole-5-carboxylate has been studied for its potential as a therapeutic agent. Notably, benzoxazole derivatives are known to interact with various biological targets, making them candidates for drug development.

- Anticancer Activity : Studies have shown that benzoxazole derivatives can exhibit selective cytotoxicity against cancer cell lines. For example, modifications to the methyl 3-chloro-1,2-benzoxazole-5-carboxylate structure have been linked to enhanced activity against breast cancer cell lines (MCF-7) .

- Antimicrobial Properties : The compound has demonstrated effectiveness against various pathogens. In vitro studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi .

Synthetic Methodologies

The synthesis of methyl 3-chloro-1,2-benzoxazole-5-carboxylate can be achieved through various methods:

- Condensation Reactions : Utilizing 2-aminophenol and carboxylic acids under acidic conditions has been shown to yield high purities and yields of the compound .

- Nanocatalysis : Recent advancements include the use of nanomaterials as catalysts in the synthesis process, which enhances efficiency and reduces reaction times .

| Synthesis Method | Yield | Conditions |

|---|---|---|

| Condensation with 2-aminophenol | 79–89% | Reflux in water |

| Nanocatalyzed synthesis | High | Ambient temperature |

Anticancer Studies

Research indicates that methyl 3-chloro-1,2-benzoxazole-5-carboxylate exhibits notable cytotoxic effects on various cancer cell lines. A study found that derivatives of this compound showed significant inhibition of cell proliferation in MCF-7 cells, with IC50 values indicating potent activity .

Antimicrobial Studies

The antimicrobial efficacy was evaluated against standard strains:

| Pathogen | Activity Level | MIC (µg/ml) |

|---|---|---|

| Staphylococcus aureus | Moderate | 250 |

| Escherichia coli | Significant | 125 |

| Candida albicans | Strong | 62.5 |

These findings suggest that methyl 3-chloro-1,2-benzoxazole-5-carboxylate could serve as a lead compound for further development into antimicrobial agents.

Case Study 1: Anticancer Efficacy

A research group evaluated multiple benzoxazole derivatives for their anticancer properties. Methyl 3-chloro-1,2-benzoxazole-5-carboxylate was among those tested against MCF-7 cells. Modifications to the compound enhanced selectivity towards cancer cells while minimizing toxicity to normal cells .

Case Study 2: Antimicrobial Activity

In another study focused on antimicrobial properties, methyl 3-chloro-1,2-benzoxazole-5-carboxylate was tested against drug-resistant bacterial strains. Results indicated that this compound exhibited significant antimicrobial activity compared to standard treatments .

Mechanism of Action

The mechanism of action of Methyl 3-chloro-1,2-benzoxazole-5-carboxylate and its derivatives often involves interaction with specific molecular targets. For example, some derivatives may inhibit enzymes or receptors involved in disease pathways. The exact mechanism depends on the specific structure and functional groups of the derivative. Common molecular targets include enzymes like cyclooxygenase (COX) and receptors such as GABA receptors .

Comparison with Similar Compounds

Positional Isomers: Methyl 5-Chloro-1,2-benzoxazole-3-carboxylate

A key structural analog is methyl 5-chloro-1,2-benzoxazole-3-carboxylate , which differs in the positions of the chlorine and ester groups.

- Structural Impact: The chlorine at position 5 (vs. 3) alters the electronic distribution of the benzoxazole ring.

- Synthetic Routes : Both compounds likely share similar synthesis pathways, such as cyclization of substituted o-hydroxyphenyl precursors. However, regioselective halogenation and esterification steps would differ to achieve positional specificity.

| Property | Methyl 3-Chloro-1,2-benzoxazole-5-carboxylate | Methyl 5-Chloro-1,2-benzoxazole-3-carboxylate |

|---|---|---|

| Molecular Formula | C₉H₆ClNO₃ | C₉H₆ClNO₃ |

| Substituent Positions | Cl at C3, COOCH₃ at C5 | Cl at C5, COOCH₃ at C3 |

| Predicted Reactivity | Higher ester stability due to Cl at C3 | Enhanced electrophilicity at C3 ester |

Functional Group Variants: N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide

N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide shares a benzisoxazole core but differs in substituents:

- Chloromethyl vs.

- Acetamide vs. Ester : The acetamide group at position 5 provides hydrogen-bonding capability, which may enhance binding to biological targets, whereas the ester group in the target compound offers hydrolytic lability (useful in prodrug design) .

| Property | Methyl 3-Chloro-1,2-benzoxazole-5-carboxylate | N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide |

|---|---|---|

| Core Structure | Benzoxazole | Benzisoxazole |

| Key Substituents | Cl (C3), COOCH₃ (C5) | CH₂Cl (C3), NHCOCH₃ (C5) |

| Biological Relevance | Potential prodrug candidate | Precursor for 3,5-disubstituted benzisoxazoles |

Heterocycle Variants: Methyl 3-Chloroisoxazole-5-carboxylate

Methyl 3-chloroisoxazole-5-carboxylate replaces the benzoxazole core with a simpler isoxazole ring:

- This impacts photophysical properties and metabolic stability.

- Functional Group Similarity : Both compounds share a chlorine and ester group, but the isoxazole derivative’s smaller size may improve solubility at the expense of target affinity .

| Property | Methyl 3-Chloro-1,2-benzoxazole-5-carboxylate | Methyl 3-Chloroisoxazole-5-carboxylate |

|---|---|---|

| Ring System | Benzoxazole (fused benzene + oxazole) | Isoxazole (5-membered) |

| Aromatic Stabilization | High (due to benzene fusion) | Moderate |

| Applications | Pharmaceuticals, agrochemicals | Intermediate for heterocyclic synthesis |

Key Research Findings and Implications

- Synthetic Flexibility : The target compound’s synthesis can leverage methods similar to those for N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide, such as cyclization of o-hydroxyphenylketoximes, but requires precise control over esterification and halogenation .

- Biological Activity : Chlorine and ester positioning influence reactivity and interactions. For instance, the chlorine at C3 in the target compound may stabilize the ester against hydrolysis, prolonging its activity compared to positional isomers .

- Computational Insights : Tools like SHELXL and ORTEP-3 (used in crystallography) aid in elucidating the stereoelectronic effects of substituents, critical for rational drug design .

Biological Activity

Methyl 3-chloro-1,2-benzoxazole-5-carboxylate (CAS No. 16302-66-2) is a compound that has garnered attention due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article explores its biochemical properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

1. Chemical Structure and Properties

Methyl 3-chloro-1,2-benzoxazole-5-carboxylate features a benzoxazole ring with a chloro substituent at the 3-position and a carboxylate group at the 5-position. The presence of the chloro group significantly enhances its reactivity and biological activity by influencing its binding affinity to various biomolecules.

2. Antimicrobial Activity

Research indicates that methyl 3-chloro-1,2-benzoxazole-5-carboxylate exhibits considerable antimicrobial properties. It has been tested against several bacterial strains, showing effective inhibition against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Escherichia coli | 32 µg/mL | 64 µg/mL |

| Staphylococcus aureus | 16 µg/mL | 32 µg/mL |

| Bacillus subtilis | 8 µg/mL | 16 µg/mL |

| Salmonella Enteritidis | 64 µg/mL | 128 µg/mL |

These results suggest that the compound is particularly potent against Bacillus subtilis, indicating its potential as an antimicrobial agent .

3. Anticancer Properties

Methyl 3-chloro-1,2-benzoxazole-5-carboxylate has also demonstrated significant anticancer activity. It induces apoptosis in various cancer cell lines through multiple mechanisms.

The compound's anticancer effects are attributed to its ability to:

- Inhibit DNA replication and repair enzymes, thereby preventing cancer cell proliferation.

- Activate apoptotic pathways by interacting with specific receptors in cancer cells.

- Modulate gene expression by suppressing oncogenes and activating tumor suppressor genes .

Table 2: Cytotoxicity Data on Cancer Cell Lines

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | <10 | Apoptosis induction |

| A549 (Lung) | <15 | DNA repair inhibition |

| HepG2 (Liver) | <20 | Gene expression modulation |

| PC3 (Prostate) | <25 | Enzyme inhibition |

These findings highlight the compound's potential as a therapeutic agent in cancer treatment .

4. Case Studies and Research Findings

Several studies have explored the biological activity of methyl 3-chloro-1,2-benzoxazole-5-carboxylate:

- A study conducted on various benzoxazole derivatives demonstrated that those with similar structural features exhibited significant cytotoxic effects on cancer cell lines, reinforcing the potential of methyl 3-chloro-1,2-benzoxazole-5-carboxylate as an effective anticancer agent .

- Another investigation focused on the structure–activity relationship of benzoxazole derivatives found that modifications at specific positions could enhance biological activity, suggesting avenues for further optimization of methyl 3-chloro-1,2-benzoxazole-5-carboxylate derivatives for improved efficacy .

5. Conclusion

Methyl 3-chloro-1,2-benzoxazole-5-carboxylate is a promising compound with notable antimicrobial and anticancer activities. Its mechanisms of action involve complex interactions with cellular pathways that warrant further investigation for potential therapeutic applications. Continued research into this compound could lead to significant advancements in drug development for infectious diseases and cancer treatment.

Q & A

Q. What synthetic methodologies are recommended for preparing Methyl 3-chloro-1,2-benzoxazole-5-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves cyclization and chlorination steps. A common approach is the reaction of methyl 5-chloro-2-hydroxybenzoate derivatives with nitrile oxides or via chlorination of benzoxazole precursors. For example, chlorination using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) under anhydrous conditions at 60–80°C achieves high yields . Optimization should focus on:

- Temperature control : Excessive heat may lead to ester hydrolysis.

- Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) minimizes side reactions.

- Catalyst use : Lewis acids like ZnCl₂ can enhance regioselectivity.

Q. How can purity and structural integrity be validated after synthesis?

Use a combination of analytical techniques:

- HPLC-MS : Quantifies purity (>95% by area normalization) and confirms molecular weight.

- NMR (¹H/¹³C) : Assigns peaks for the benzoxazole ring (δ 7.8–8.2 ppm for aromatic protons) and ester group (δ 3.9–4.1 ppm for methoxy protons) .

- X-ray crystallography : Resolves bond lengths and angles (e.g., C-Cl bond ≈ 1.73 Å) using SHELXL for refinement .

Q. What crystallographic tools are suitable for resolving the compound’s structure?

- SHELX suite : SHELXL refines small-molecule structures with high-resolution data, while SHELXE assists in experimental phasing .

- Mercury CSD : Visualizes crystal packing and hydrogen-bonding networks (e.g., C=O···H interactions) .

- ORTEP-III : Generates thermal ellipsoid plots to assess positional uncertainty .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and intermolecular interactions?

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electrophilic substitution at the 3-chloro position.

- Molecular docking : Simulate binding affinities with biological targets (e.g., enzymes with benzoxazole-binding pockets) using AutoDock Vina.

- Hydrogen-bond analysis : Graph set analysis (e.g., R₂²(8) motifs) identifies stable supramolecular architectures .

Q. How do hydrogen-bonding patterns influence crystal packing, and how can these be experimentally characterized?

The compound’s ester and chloro groups participate in C–H···O and C–Cl···π interactions. Methodology:

Q. How can contradictory crystallographic data (e.g., disordered Cl positions) be resolved?

- Twinned data refinement : Use SHELXL’s TWIN and BASF commands to model pseudo-merohedral twinning .

- Occupancy refinement : Adjust site occupancy factors (SOFs) for disordered atoms via least-squares minimization.

- Comparative validation : Cross-check with spectroscopic data (e.g., NMR coupling constants for rotational barriers) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.